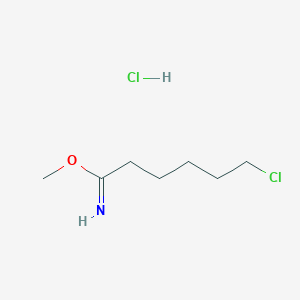

Methyl 6-chlorohexanimidate hydrochloride

説明

Methyl 6-chlorohexanimidate hydrochloride is a synthetic organic compound featuring a six-carbon aliphatic chain with a chloro group at the sixth carbon, an imidate ester (methyl ester) group, and a hydrochloride counterion. This structure confers reactivity suitable for applications in organic synthesis, particularly as an intermediate in the preparation of amidines or other nitrogen-containing derivatives. The hydrochloride salt form enhances stability and solubility in polar solvents, making it advantageous for controlled reactions .

特性

分子式 |

C7H15Cl2NO |

|---|---|

分子量 |

200.10 g/mol |

IUPAC名 |

methyl 6-chlorohexanimidate;hydrochloride |

InChI |

InChI=1S/C7H14ClNO.ClH/c1-10-7(9)5-3-2-4-6-8;/h9H,2-6H2,1H3;1H |

InChIキー |

COLBUWYWYLUZPW-UHFFFAOYSA-N |

正規SMILES |

COC(=N)CCCCCCl.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloropentanecarboximidate hydrochloride typically involves the reaction of 5-chloropentanoic acid with methanol and a suitable dehydrating agent, such as thionyl chloride, to form the corresponding methyl ester. This ester is then treated with ammonia or an amine to form the carboximidate. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of methyl 5-chloropentanecarboximidate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions

Methyl 5-chloropentanecarboximidate hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed to form 5-chloropentanoic acid and methanol.

Condensation Reactions: It can react with aldehydes or ketones to form imines or oximes.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

Acids and Bases: Hydrochloric acid and sodium hydroxide are used in hydrolysis and neutralization reactions.

Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as amides, thioesters, or ethers can be formed.

Hydrolysis Products: 5-chloropentanoic acid and methanol are the primary products of hydrolysis.

科学的研究の応用

Methyl 5-chloropentanecarboximidate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the modification of biomolecules and as a reagent in biochemical assays.

Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.

作用機序

The mechanism of action of methyl 5-chloropentanecarboximidate hydrochloride involves its reactivity with nucleophiles. The chlorine atom is a good leaving group, making the compound highly reactive in substitution reactions. The carboximidate group can form stable intermediates with various nucleophiles, facilitating the formation of new chemical bonds.

類似化合物との比較

Comparison with Structurally Similar Hydrochloride Salts

The following analysis compares Methyl 6-chlorohexanimidate hydrochloride with three related hydrochloride-containing compounds, emphasizing structural, functional, and application-based differences.

Structural and Functional Comparisons

Key Research Findings

- Reactivity : Methyl 6-chlorohexanimidate hydrochloride’s imidate ester group enables nucleophilic substitution or transamidination reactions, contrasting with Yohimbine’s rigid alkaloid structure, which limits its synthetic versatility .

- Pharmacological Potential: Unlike KHG26792, which exhibits acetylcholinesterase inhibition, Methyl 6-chlorohexanimidate hydrochloride lacks documented bioactive properties, highlighting its niche as a synthetic intermediate .

Application-Specific Contrasts

- Medicinal Chemistry : Yohimbine and KHG26792 are pharmacologically active, whereas Methyl 6-chlorohexanimidate hydrochloride is primarily a reagent.

- Industrial Utility : Methylamine hydrochloride’s simplicity makes it a bulk precursor, while Methyl 6-chlorohexanimidate hydrochloride’s functionalized chain suits specialized syntheses (e.g., polymer crosslinkers).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。